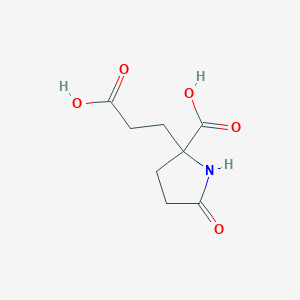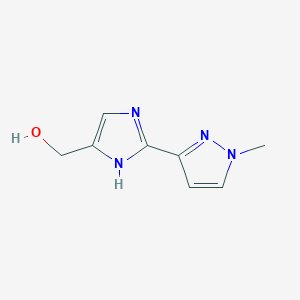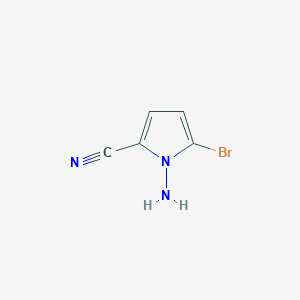
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes both carboxylic acid and pyrrolidine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of methyl phosphine dichloride with acrylic acid, followed by the addition of water and subsequent reaction in a mixed solution of water and an organic solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: TCEP is a frequently used reducing agent due to its stability and effectiveness.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, when used as a reducing agent, the compound donates electrons to break disulfide bonds in proteins, leading to the formation of free thiols and the stabilization of protein structures . This process is crucial in various biochemical and molecular biology applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): A widely used reducing agent in biochemistry.
2-Carboxyethyl acrylate: Used in polymer synthesis and has similar carboxyethyl functionality.
2-Carboxyethyl (phenyl)phosphinic acid: Used in the synthesis of layered complexes.
Uniqueness
2-(2-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific structure that combines carboxylic acid and pyrrolidine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C8H11NO5 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
2-(2-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c10-5-1-3-8(9-5,7(13)14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
JUZXLUDCIRRWRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1=O)(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)





![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)

![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)

